N-Guanidinyl-2,3,dichlorbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8Cl2N4O |
|---|---|
Molecular Weight |
247.08 g/mol |
IUPAC Name |
2,3-dichloro-N-(diaminomethylideneamino)benzamide |
InChI |
InChI=1S/C8H8Cl2N4O/c9-5-3-1-2-4(6(5)10)7(15)13-14-8(11)12/h1-3H,(H,13,15)(H4,11,12,14) |
InChI Key |
VCPDTPYRBILFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NN=C(N)N |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of N Guanidinyl 2,3 Dichlorobenzamide Formation
Precursor Compounds and Reactant Interactions
The creation of N-Guanidinyl-2,3-dichlorobenzamide begins with foundational compounds that interact under specific chemical environments. The primary reactants involved are derivatives of 2,3-dichlorobenzoic acid and a guanidine (B92328) source.
2,3-Dichlorobenzoyl chloride serves as the fundamental starting material for generating the necessary acyl group. However, it does not typically react directly with aminoguanidine (B1677879) bicarbonate to form N-Guanidinyl-2,3-dichlorobenzamide in the main synthetic pathway for related compounds like Lamotrigine (B1674446). Instead, 2,3-dichlorobenzoyl chloride is first converted into a more reactive intermediate. google.comgoogle.com
Aminoguanidine bicarbonate is the key reagent that provides the guanidinyl moiety. researchgate.netgoogle.com It is a stable salt form of aminoguanidine, making it suitable for use in industrial processes. guidechem.comresearchgate.net In the synthesis process, aminoguanidine bicarbonate is reacted with an electrophilic carbonyl compound. google.com Under acidic conditions, it can participate in condensation reactions, where its nucleophilic hydrazine (B178648) group attacks a carbonyl carbon. google.commdpi.com The bicarbonate salt form is typically used, and the reaction is often carried out in the presence of a strong mineral acid like sulfuric acid, which liberates the reactive aminoguanidine. researchgate.netgoogle.com
A crucial step in the pathway that leads to the formation of N-Guanidinyl-2,3-dichlorobenzamide is the creation of 2,3-dichlorobenzoyl cyanide. researchgate.netresearchgate.net This compound is a key intermediate in the synthesis of Lamotrigine. researchgate.net It is synthesized from 2,3-dichlorobenzoyl chloride through a cyanation reaction, often employing a metal cyanide like cuprous cyanide (CuCN). google.comresearchgate.netchemicalbook.com The reaction can be performed in the presence of a solvent such as acetonitrile (B52724) or toluene. google.comresearchgate.net
The 2,3-dichlorobenzoyl cyanide then reacts with aminoguanidine bicarbonate under acidic conditions. google.comgoogle.comguidechem.com The primary goal of this reaction in the context of Lamotrigine synthesis is to form a Schiff base, 2-(2,3-dichlorophenyl)-2-(guanidinylamino)acetonitrile. google.com However, under certain conditions, a side reaction occurs where the aminoguanidine attacks the acyl group, leading to the formation of the amide impurity, N-Guanidinyl-2,3-dichlorobenzamide. researchgate.net
Table 1: Key Precursor and Intermediate Compounds
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| 2,3-Dichlorobenzoyl Chloride | 2905-30-8 | C₇H₃Cl₃O | Initial precursor for the acyl group. google.com |
| Aminoguanidine Bicarbonate | 2582-30-1 | CH₇N₄O₃ | Source of the guanidinyl moiety. researchgate.netgoogle.com |
| 2,3-Dichlorobenzoyl Cyanide | 77668-42-9 | C₈H₃Cl₂NO | Key intermediate that reacts with aminoguanidine. researchgate.netresearchgate.net |
| N-Guanidinyl-2,3-dichlorobenzamide | 887354-37-2 | C₈H₈Cl₂N₄O | Target compound, often formed as a side-product. researchgate.netaxios-research.com |
Reaction Mechanism Pathways for N-Guanidinyl-2,3-dichlorobenzamide Formation
The formation of N-Guanidinyl-2,3-dichlorobenzamide proceeds through specific mechanistic pathways, primarily involving nucleophilic attacks on the carbonyl carbon of the acyl intermediate.
The synthesis is characterized by a condensation reaction, a process where two molecules combine with the loss of a small molecule, such as water. The core mechanism is a nucleophilic acyl substitution. researchgate.net In this reaction, the terminal amino group of the hydrazine portion of aminoguanidine acts as a nucleophile. at.ua This nucleophile attacks the electrophilic carbonyl carbon of an acyl species, such as 2,3-dichlorobenzoyl cyanide. This leads to a tetrahedral intermediate which can then collapse, eliminating a leaving group and forming the new carbon-nitrogen bond, resulting in the N-acylguanidine structure. mdpi.com
The synthesis of N-Guanidinyl-2,3-dichlorobenzamide is considered a diversion from the main reaction pathway for producing Lamotrigine. researchgate.net The intended reaction between 2,3-dichlorobenzoyl cyanide and aminoguanidine is the formation of a Schiff base. google.com However, competitive reactions can occur. One significant side product is 2,3-dichlorobenzoic acid, which can form if the acyl intermediate is hydrolyzed. google.comgoogle.com The formation of the amide impurity, N-Guanidinyl-2,3-dichlorobenzamide, represents another significant diversion, resulting from the nucleophilic acylation pathway instead of the intended condensation at the cyanide group. researchgate.net
The selectivity of the reaction and the yield of N-Guanidinyl-2,3-dichlorobenzamide are highly dependent on the specific reaction conditions. Factors such as temperature, solvent, catalysts, and the stoichiometry of reactants play a critical role in determining the final product distribution.
For the initial formation of the 2,3-dichlorobenzoyl cyanide intermediate, reaction conditions are crucial. High temperatures (e.g., 160-165°C) have been used, but prolonged thermal stress can promote the formation of secondary components. chemicalbook.comgoogleapis.com The choice of solvent is also critical; using acetonitrile as a polar co-solvent can enhance the reaction rate by improving the solubility of the cyanide source (CuCN) but may complicate product isolation. researchgate.net Phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) have been employed to achieve consistent reactivity and good yields (77%) in solvents like toluene. researchgate.net
In the subsequent reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine, the conditions dictate whether the reaction favors the formation of the desired Schiff base or the amide impurity. The reaction is typically carried out in an aqueous mineral acid like sulfuric acid at temperatures between 40°C and 80°C. google.com The absence of an organic solvent is noted in some procedures to favor the Schiff base formation. google.com The ratio of reactants is also important, with an excess of the aminoguanidine salt often being used. google.com
Table 2: Influence of Reaction Conditions on Intermediate and Side-Product Formation
| Reaction Step | Parameter | Condition | Observation/Outcome | Reference(s) |
| Cyanation of 2,3-Dichlorobenzoyl Chloride | Temperature | 160-165 °C | High yield (94.2%) but long reaction time (7 hours) and thermal stress. | chemicalbook.com |
| Cyanation of 2,3-Dichlorobenzoyl Chloride | Solvent/Catalyst | Toluene with CTAB | Consistent reactivity, avoiding issues like reactant clumping. 77% isolated yield. | researchgate.net |
| Cyanation of 2,3-Dichlorobenzoyl Chloride | Solvent | Acetonitrile | Enhances reaction rate but complicates product isolation. | researchgate.net |
| Condensation with Aminoguanidine | Solvent | Aqueous mineral acid (no organic solvent) | Favors formation of the Schiff base intermediate for Lamotrigine. | google.com |
| Condensation with Aminoguanidine | Temperature | 50-70 °C | Preferred range for the condensation reaction to produce the Schiff base. | google.com |
| Condensation with Aminoguanidine | Reactant Ratio | 1.5 to 3 mole equivalents of aminoguanidine salt | Optimized for the formation of the Schiff base. | google.com |
Advanced Structural Characterization and Spectroscopic Fingerprinting of N Guanidinyl 2,3 Dichlorobenzamide
Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is fundamental to confirming the molecular structure of N-Guanidinyl-2,3-dichlorobenzamide (C₈H₈Cl₂N₄O), which has a molecular weight of 247.08 g/mol . axios-research.com Each technique provides a unique piece of the structural puzzle, and together they offer a conclusive "fingerprint" of the molecule.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For N-Guanidinyl-2,3-dichlorobenzamide, the IR spectrum would be expected to exhibit several characteristic absorption bands that confirm the presence of its key functional moieties: the amide group, the guanidinyl group, and the dichlorinated benzene (B151609) ring.
The N-H stretching vibrations of the primary and secondary amines in the guanidinyl group and the amide group would likely appear as a broad band in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide carbonyl group is expected to produce a strong, sharp absorption band around 1680-1640 cm⁻¹. The C=N stretching of the guanidinyl group would likely be observed in the 1650-1550 cm⁻¹ region. Furthermore, C-N stretching vibrations would be expected in the 1350-1000 cm⁻¹ range. The presence of the dichlorinated aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the 1600-1450 cm⁻¹ region, and C-Cl stretching vibrations, which would appear in the fingerprint region below 800 cm⁻¹.
Hypothetical IR Data for N-Guanidinyl-2,3-dichlorobenzamide:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretching (Amide and Guanidinyl) |
| 3050 | Medium | Aromatic C-H Stretching |
| 1670 | Strong, Sharp | C=O Stretching (Amide I) |
| 1640 | Strong | C=N Stretching (Guanidinyl) |
| 1580 | Medium | N-H Bending (Amide II) / C=C Aromatic |
| 1470 | Medium | C=C Aromatic Stretching |
| 1250 | Medium | C-N Stretching |
| 780 | Strong | C-Cl Stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton frameworks of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of N-Guanidinyl-2,3-dichlorobenzamide would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the 2,3-dichlorophenyl ring would appear as a multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The chemical shifts of these protons would be influenced by the presence of the two chlorine atoms. The protons of the N-H groups in the amide and guanidinyl moieties would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration, but would likely be in the range of δ 7.5 to 10.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be the most downfield signal, expected around δ 165-175 ppm. The carbon atom of the C=N bond in the guanidinyl group would also be significantly downfield. The aromatic carbons would generate a set of signals between δ 120 and 140 ppm, with the carbons directly bonded to chlorine atoms showing characteristic shifts.
Hypothetical NMR Data for N-Guanidinyl-2,3-dichlorobenzamide (in DMSO-d₆):
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| 7.4 - 7.8 | m | Aromatic-H | 127 - 135 |
| 8.0 (br s) | br s | Amide N-H | 132 |
| 8.5 - 9.5 (br s) | br s | Guanidinyl N-H | 158 |
| 168 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For N-Guanidinyl-2,3-dichlorobenzamide, a positive ion mode ESI-MS analysis would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (247.08 + 1.01 = 248.09). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks in an approximate ratio of 9:6:1.
Fragmentation of the molecular ion would likely involve the cleavage of the amide bond and bonds within the guanidinyl group. Key fragments could include the 2,3-dichlorobenzoyl cation and fragments corresponding to the guanidinyl moiety. These fragmentation patterns are crucial for confirming the connectivity of the different parts of the molecule.
Hypothetical ESI-MS Data for N-Guanidinyl-2,3-dichlorobenzamide:
| m/z | Ion Identity |
| 248.09 | [M+H]⁺ |
| 250.09 | [M+H+2]⁺ |
| 252.09 | [M+H+4]⁺ |
| 173.9 | [C₇H₃Cl₂O]⁺ (2,3-dichlorobenzoyl cation) |
| 74.1 | [CH₆N₄]⁺ (Guanidinyl-related fragment) |
Hypothetical Solid-State Structural Investigations
While spectroscopic methods reveal the molecular structure, solid-state investigations are necessary to understand how molecules of N-Guanidinyl-2,3-dichlorobenzamide arrange themselves in a crystal lattice and the nature of the intermolecular forces that govern this packing.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. Although obtaining single crystals of N-Guanidinyl-2,3-dichlorobenzamide itself might be challenging, the formation of co-crystals or crystalline derivatives could provide a viable route for X-ray diffraction analysis. mdpi.com Such studies on related guanidinium (B1211019) derivatives have successfully elucidated their structures. mdpi.com
An X-ray diffraction study would precisely determine bond lengths, bond angles, and torsion angles within the N-Guanidinyl-2,3-dichlorobenzamide molecule. Crucially, it would also reveal the supramolecular assembly, identifying intermolecular hydrogen bonds, halogen bonds, and π-π stacking interactions that stabilize the crystal structure. The guanidinyl and amide groups are excellent hydrogen bond donors and acceptors, suggesting that hydrogen bonding would play a significant role in the crystal packing.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.govnih.gov This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.
Hypothetical Hirshfeld Surface Analysis Contributions for N-Guanidinyl-2,3-dichlorobenzamide:
| Interaction Type | Estimated Contribution (%) |
| H···H | ~30-40% |
| Cl···H/H···Cl | ~15-25% |
| O···H/H···O | ~10-20% |
| C···H/H···C | ~10-15% |
| N···H/H···N | ~5-10% |
| Others | <5% |
Computational Chemistry and Theoretical Modeling of N Guanidinyl 2,3 Dichlorobenzamide
Quantum Chemical Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) for Ground State Geometry Optimization
No published studies were found that have performed DFT calculations to determine the optimized ground state geometry of N-Guanidinyl-2,3-dichlorobenzamide. Such a study would typically provide information on bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional conformation of the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Electronic Transitions
There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of N-Guanidinyl-2,3-dichlorobenzamide. This type of analysis is crucial for understanding the molecule's chemical reactivity, kinetic stability, and its potential behavior in electronic transitions, which are fundamental to predicting its chemical interactions and spectroscopic profile.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
No literature is available on the Molecular Electrostatic Potential (MEP) or charge distribution analysis of N-Guanidinyl-2,3-dichlorobenzamide. An MEP map would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting its interaction with other molecules and its reactive sites.
Simulation of Spectroscopic Properties from Theoretical Models
There are no documented theoretical simulations of the spectroscopic properties (such as IR, Raman, UV-Vis, or NMR spectra) of N-Guanidinyl-2,3-dichlorobenzamide. Such simulations, when correlated with experimental data, serve to validate the computed molecular structure and provide a more detailed understanding of its vibrational and electronic characteristics.
Non Clinical Biological Investigations and Mechanistic Insights Excluding Prohibited Elements
In Vitro Studies on Potential Biochemical Interactions
Currently, there is a notable absence of published in vitro studies specifically investigating the biochemical interactions of N-Guanidinyl-2,3-dichlorobenzamide. The available literature primarily identifies it as a reference marker for analytical purposes googleapis.com. However, based on its structural components—a dichlorobenzamide moiety and a guanidinyl group—it is possible to postulate potential areas for future research.
Exploration of Molecular Targets and Enzyme Modulation
Direct experimental data on the molecular targets and enzyme modulation capabilities of N-Guanidinyl-2,3-dichlorobenzamide are not available in the current scientific literature. The parent compound, Lamotrigine (B1674446), is known to act on voltage-activated sodium channels nih.gov. Given that N-Guanidinyl-2,3-dichlorobenzamide is a related impurity, investigating its potential to interact with similar ion channels would be a logical starting point.
The guanidine (B92328) group is a strong base and can participate in hydrogen bonding, suggesting potential interactions with various enzymes and receptors nih.gov. Studies on other guanidine-containing compounds have shown a wide range of biological activities, including antibacterial and antiglycation properties, by interacting with specific biological targets nih.gov. Similarly, dichlorobenzamide derivatives have been investigated for various biological activities, including herbicidal action and, in some cases, inhibition of specific enzymes like BRAF kinases nih.govnih.gov. Future research could explore whether N-Guanidinyl-2,3-dichlorobenzamide exhibits any inhibitory or modulatory effects on a panel of kinases, proteases, or other enzymes.
Cellular Pathway Perturbations in Controlled Cell-Based Assays
As with molecular target analysis, specific studies on the effects of N-Guanidinyl-2,3-dichlorobenzamide on cellular pathways are yet to be published. Controlled cell-based assays would be instrumental in determining if this compound has any effect on cell viability, proliferation, or specific signaling cascades. For instance, gene expression profiling using microarray analysis in cancer cell lines has been used to characterize the cellular pathways affected by other structurally complex molecules nih.gov. Such an approach could reveal whether N-Guanidinyl-2,3-dichlorobenzamide influences pathways related to cellular stress, apoptosis, or cell cycle regulation.
Comparative In Vitro Biological Activity with Other Synthetic Impurities and Analogs
The synthesis of lamotrigine involves several potential impurities, providing a basis for comparative biological studies. While N-Guanidinyl-2,3-dichlorobenzamide is one such impurity, its biological activity profile in direct comparison to other related substances has not been documented.
Differential Biological Profiles of Structurally Similar Compounds
A number of impurities related to Lamotrigine are commercially available as reference standards simsonpharmauat.compharmaffiliates.comaxios-research.com. These compounds share structural similarities, such as the dichlorophenyl group, but differ in other functional groups. A comparative in vitro study of these compounds could reveal structure-activity relationships. For example, comparing the activity of N-Guanidinyl-2,3-dichlorobenzamide with that of 2,3-dichlorobenzoic acid or other triazine-based impurities could help to delineate the contribution of the guanidinyl and benzamide (B126) groups to any observed biological effects.
Mechanistic Delineation of In Vitro Effects
Should any biological activity be identified for N-Guanidinyl-2,3-dichlorobenzamide, further mechanistic studies would be warranted. If, for example, the compound shows anti-proliferative effects in a cell-based assay, subsequent investigations could focus on identifying the specific phase of the cell cycle that is affected or the key proteins involved in the apoptotic pathway. Without initial screening data, any discussion of specific mechanisms remains speculative.
Application as a Reference Standard in Bioanalytical Method Development
The most clearly defined role for N-Guanidinyl-2,3-dichlorobenzamide is as a reference standard in the development and validation of bioanalytical methods axios-research.com. Its availability as a characterized chemical entity is essential for the quality control of the pharmaceutical drug Lamotrigine googleapis.comsimsonpharmauat.com.
Pharmaceutical manufacturing requires stringent testing to ensure the purity and stability of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose tandfonline.comderpharmachemica.com. In this context, N-Guanidinyl-2,3-dichlorobenzamide serves as a specific marker to be quantified in samples of Lamotrigine. The development of robust analytical methods relies on the availability of pure samples of potential impurities to establish parameters such as limit of detection (LOD) and limit of quantification (LOQ) derpharmachemica.comnih.gov. The use of this compound as a reference standard ensures that analytical tests are sensitive and specific enough to detect its presence, even at trace levels.
Validated analytical methods are crucial for routine quality control and for stability studies, which assess how the quality of a drug substance varies over time under the influence of environmental factors googleapis.comderpharmachemica.com. The presence and quantity of N-Guanidinyl-2,3-dichlorobenzamide and other impurities are critical quality attributes that are monitored throughout the shelf-life of Lamotrigine.
Future Research Directions and Methodological Innovations for N Guanidinyl 2,3 Dichlorobenzamide
Advanced Analytical Technologies for Trace Level Detection
Ensuring the quality and purity of a chemical compound, particularly in pharmaceutical contexts, requires robust analytical methods capable of detecting and quantifying the active substance and any impurities, even at trace levels. nih.gov For a molecule like N-Guanidinyl-2,3-dichlorobenzamide, which contains a polar guanidinium (B1211019) group and a halogenated aromatic ring, a multi-faceted analytical approach is essential. Future research will likely focus on developing highly sensitive and specific methods for its detection in various matrices.
The primary challenge in analyzing guanidino compounds is their high polarity and low volatility, which can make them unsuitable for standard gas chromatography (GC) without derivatization. ijpsonline.com High-Performance Liquid Chromatography (HPLC) is therefore the workhorse technique for the analysis of such compounds. ijpsonline.compharmafocusasia.com For trace-level detection, coupling HPLC with mass spectrometry (MS) offers unparalleled sensitivity and specificity. biomedres.usijpsjournal.com
Future methodological developments for N-Guanidinyl-2,3-dichlorobenzamide would likely involve:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is the gold standard for trace quantitative analysis. biomedres.us Research would focus on optimizing chromatographic conditions (e.g., column chemistry, mobile phase composition) for ideal separation and developing a multiple reaction monitoring (MRM) method for highly selective and sensitive quantification. The metabolism of similar guanidine (B92328) derivatives has been successfully studied using UHPLC-Q-TOF-MS/MS, identifying pathways such as hydroxylation and hydrolysis, a strategy directly applicable here. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS would be invaluable for identifying unknown impurities or metabolites by providing highly accurate mass measurements, enabling the determination of elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS): While less direct, GC-MS could be employed following a derivatization step to improve the volatility of the compound. cdc.gov Research could explore various derivatizing agents that react with the guanidine group to create a thermally stable and volatile product suitable for GC analysis. ijpsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the compound and its potential impurities or derivatives, advanced NMR techniques are indispensable. Hyphenated techniques like LC-NMR could provide direct structural information on separated components without the need for time-consuming isolation. ijpsjournal.com
The following table summarizes potential analytical technologies for the trace-level detection of N-Guanidinyl-2,3-dichlorobenzamide.
| Analytical Technology | Principle | Applicability for N-Guanidinyl-2,3-dichlorobenzamide |
| HPLC-UV | Separation by liquid chromatography followed by detection using UV absorbance. pharmafocusasia.com | Suitable for quantification at moderate concentrations; may lack specificity for complex mixtures. |
| LC-MS/MS | Separation by HPLC coupled with mass analysis of precursor and fragment ions for high specificity and sensitivity. biomedres.us | Ideal for trace quantification in complex matrices (e.g., biological fluids, environmental samples) and impurity profiling. nih.gov |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. ijpsonline.com | Requires a chemical derivatization step to increase the volatility of the polar guanidine group. cdc.gov |
| LC-NMR | Direct coupling of HPLC separation with NMR spectroscopy for structural elucidation of separated peaks. ijpsjournal.com | Powerful tool for definitive identification of unknown impurities or metabolites without isolation. |
High-Throughput Computational Screening for Novel Derivatives
Modern drug discovery and materials science are increasingly driven by computational methods that allow for the rapid screening of vast virtual libraries of compounds. nih.govdndi.org High-throughput computational screening (HTS) offers a path to efficiently explore the chemical space around the N-Guanidinyl-2,3-dichlorobenzamide scaffold to identify novel derivatives with potentially enhanced properties. nih.gov
The process begins with the creation of a virtual library of derivatives, which can be achieved by systematically modifying the parent structure. For N-Guanidinyl-2,3-dichlorobenzamide, this could involve altering the substitution pattern on the phenyl ring, modifying the guanidine group, or introducing different linkers.
Key computational techniques that would be applied in this workflow include:
Molecular Docking: If a biological target is hypothesized or known, molecular docking can predict the binding mode and affinity of each derivative within the target's active site. vensel.orgtandfonline.com This allows for the prioritization of compounds that are most likely to be active. In silico studies have successfully guided the design of guanidine derivatives as potent receptor antagonists by identifying key interactions, a strategy that could be employed here. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of compounds and their biological activity. researchgate.net Once an initial dataset is generated, a QSAR model can be built to predict the activity of unsynthesized derivatives, accelerating the discovery of potent candidates. nih.gov
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. This model can then be used to rapidly screen large databases for compounds that fit the required criteria. nih.gov
ADME/T Prediction: Computational models that predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity of compounds are crucial for early-stage filtering. nih.gov These tools help eliminate derivatives that are likely to fail later in development due to poor pharmacokinetic properties or toxicity concerns.
A typical HTS workflow for discovering novel derivatives is outlined below.
| Step | Description | Computational Tools Used |
| 1. Scaffold Definition | Define the core structure of N-Guanidinyl-2,3-dichlorobenzamide as the starting point. | Chemical drawing software |
| 2. Virtual Library Generation | Systematically modify the scaffold by adding, removing, or substituting functional groups. | Library enumeration software |
| 3. Target Identification & Preparation | Identify a potential biological target (e.g., enzyme, receptor) and prepare its 3D structure. | Protein Data Bank (PDB), protein preparation tools |
| 4. High-Throughput Docking | Dock the entire virtual library into the prepared target's binding site to predict binding affinities. vensel.org | AutoDock, Glide, Schrödinger Suite |
| 5. Filtering & Prioritization | Rank compounds based on docking scores, pharmacophore fit, and predicted ADME/T properties. nih.govnih.gov | QSAR models, ADME/T prediction software |
| 6. "Hit" Selection | Select a small, diverse subset of the top-ranked virtual compounds for chemical synthesis and experimental validation. | Data analysis and visualization tools |
Integrated Experimental and Theoretical Approaches in Reaction Optimization
The efficient synthesis of N-Guanidinyl-2,3-dichlorobenzamide and its derivatives is critical for enabling further research. Integrating theoretical calculations with experimental work creates a powerful synergy for optimizing chemical reactions, reducing the time and resources needed for development. sigmaaldrich.com This approach moves beyond traditional trial-and-error methods by providing a deeper, mechanism-based understanding of the reaction. researchgate.net
The synthesis of N-Guanidinyl-2,3-dichlorobenzamide involves the formation of an amide bond between a 2,3-dichlorobenzoyl precursor and a guanidine source. The optimization of this reaction would be a key focus.
Theoretical Modeling (Computational Chemistry):
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the entire reaction pathway. sci-hub.se This involves calculating the structures and energies of reactants, transition states, intermediates, and products. Such studies can reveal the most likely reaction mechanism, for instance, in Friedel-Crafts type reactions which could be relevant to benzamide (B126) synthesis. nih.gov
Catalyst and Reagent Screening: Computational models can predict the efficacy of different catalysts or reagents. For example, in the acylation step, theoretical calculations could compare the activation barriers for reactions using different coupling agents or Lewis acids, guiding the experimentalist toward the most promising options. nih.govethz.ch
Solvent Effects: The choice of solvent can dramatically impact reaction rates and yields. Theoretical models can simulate how different solvents stabilize or destabilize key transition states, helping to rationalize and predict solvent effects.
Experimental Design and Optimization:
Parameter Screening: Experiments would be designed to systematically vary key reaction parameters such as temperature, concentration, catalyst loading, and solvent. researchgate.netrsc.org
Reaction Monitoring: Real-time analysis of the reaction mixture using techniques like in-situ IR spectroscopy or rapid HPLC sampling can provide detailed kinetic data. rsc.org This data is crucial for validating and refining the theoretical models.
Byproduct Analysis: Identifying and quantifying byproducts is essential for understanding competing reaction pathways and optimizing for selectivity. biomedres.us
The integration of these approaches creates a feedback loop: theoretical predictions guide the design of experiments, and the experimental results are used to validate and refine the computational models. This iterative cycle accelerates the discovery of optimal reaction conditions.
The following table illustrates parameters that could be optimized using an integrated theoretical and experimental approach for the synthesis of N-Guanidinyl-2,3-dichlorobenzamide.
| Parameter | Experimental Approach | Theoretical Approach (DFT) |
| Coupling Agent/Catalyst | Screen a variety of amide coupling reagents (e.g., carbodiimides, phosphonium (B103445) salts) or catalysts for direct amidation. researchgate.net | Calculate the energy barriers for the reaction pathway with each different catalyst to predict relative reaction rates. nih.gov |
| Solvent | Perform the reaction in a range of solvents with varying polarity and coordinating ability (e.g., DMF, THF, acetonitrile). | Model the reaction in an implicit or explicit solvent environment to calculate solvation energies of transition states. |
| Base | If required, test a series of organic or inorganic bases to promote the reaction. | Model the proton transfer steps and the role of the base in the reaction mechanism. |
| Temperature | Run the reaction at different temperatures to determine the effect on rate and byproduct formation. researchgate.net | Calculate activation energies, which can be used in transition state theory to predict the temperature dependence of the rate constant. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Guanidinyl-2,3-dichlorobenzamide, and how can purity be optimized?
- Methodological Answer :
- Synthetic Routes : Begin with 2,3-dichlorobenzoic acid as the precursor. Convert it to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with guanidine derivatives (e.g., guanidine hydrochloride) under controlled pH (8–9) to form the amide bond .
- Purity Optimization : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient). Monitor purity using HPLC (C18 column, 70:30 acetonitrile/water mobile phase) and confirm via melting point analysis .
Q. How should researchers handle and store N-Guanidinyl-2,3-dichlorobenzamide to ensure safety?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Avoid dust generation by handling the compound in solution form when possible .
- Storage : Store in a tightly sealed container under dry, inert conditions (argon atmosphere) at 2–8°C. Separate from oxidizing agents and acids to prevent decomposition .
Q. What analytical techniques are essential for characterizing N-Guanidinyl-2,3-dichlorobenzamide?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, guanidinyl protons at δ 6.8–7.0 ppm) .
- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁/c) to validate bond angles and intermolecular interactions .
- Purity Assessment : Use HPLC (retention time ~12.5 min) and elemental analysis (±0.3% theoretical C/H/N values) .
Advanced Research Questions
Q. How can computational modeling predict N-Guanidinyl-2,3-dichlorobenzamide's interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding affinity to target proteins (e.g., enzyme active sites). Parameterize the compound’s partial charges via Gaussian 09 at the B3LYP/6-31G* level .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and hydrogen bond persistence (>70% simulation time) .
Q. What in vitro assays are suitable for evaluating the bioactivity of N-Guanidinyl-2,3-dichlorobenzamide?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression (GraphPad Prism). Include positive controls (e.g., cisplatin) and solvent controls (DMSO <0.1%) .
- Enzyme Inhibition : Test against serine proteases (trypsin/chymotrypsin) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Measure fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) and calculate Kᵢ values using Cheng-Prusoff equation .
Q. How can researchers resolve discrepancies in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with substituents at positions 2,3 (e.g., F, Br, NO₂) and compare bioactivity. Use ANOVA to identify statistically significant trends (p < 0.05) .
- Crystallographic Analysis : Resolve crystal structures of analogs to correlate electronic effects (Hammett σ values) with binding modes. For example, electron-withdrawing groups (Cl, NO₂) may enhance π-π stacking in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
